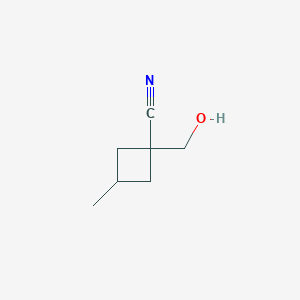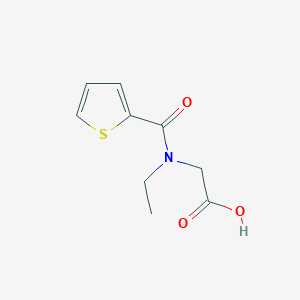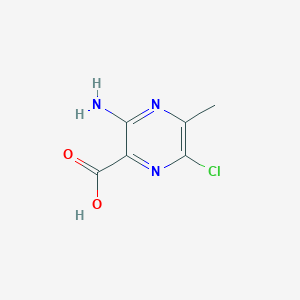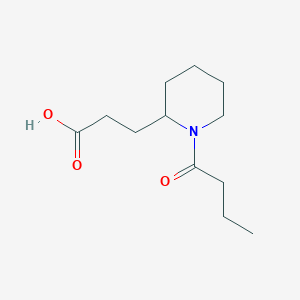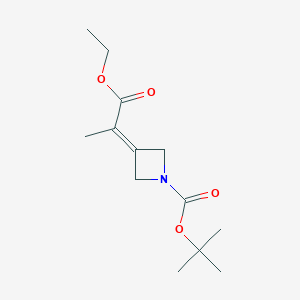![molecular formula C22H19ClN4OS2 B14902999 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14902999.png)
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide is a complex organic compound that belongs to the class of benzoimidazole derivatives. This compound is characterized by its unique structure, which includes a benzoimidazole core, a chlorobenzyl group, and a thiophene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide typically involves multiple steps, starting with the preparation of the benzoimidazole core. This is followed by the introduction of the chlorobenzyl group and the thiophene moiety. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of o-phenylenediamine with a suitable aldehyde to form the benzoimidazole core.
Substitution Reactions: The chlorobenzyl group is introduced through nucleophilic substitution reactions.
Thioether Formation: The thiophene moiety is attached via thioether formation, typically using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The benzoimidazole core and the chlorobenzyl group can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide has shown potential as an antimicrobial and anticancer agent. Studies have indicated its ability to inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine
The compound’s potential therapeutic properties are being explored in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for further investigation in pharmacology.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide involves its interaction with specific molecular targets. The benzoimidazole core is known to bind to various enzymes and receptors, modulating their activity. The chlorobenzyl group and thiophene moiety contribute to the compound’s overall binding affinity and specificity. Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1-(2-Chlorophenyl)-1H-imidazol-2-yl)thio)-3-nitropyridine
- 4-chlorobenzyl 2-(1H-imidazol-1-yl)-1-phenylethyl ether
Uniqueness
Compared to similar compounds, 2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide stands out due to its unique combination of functional groups. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C22H19ClN4OS2 |
|---|---|
Poids moléculaire |
455.0 g/mol |
Nom IUPAC |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19ClN4OS2/c1-15-10-11-17(30-15)12-24-26-21(28)14-29-22-25-19-8-4-5-9-20(19)27(22)13-16-6-2-3-7-18(16)23/h2-12H,13-14H2,1H3,(H,26,28)/b24-12+ |
Clé InChI |
JEYULAVFACTPOB-WYMPLXKRSA-N |
SMILES isomérique |
CC1=CC=C(S1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
SMILES canonique |
CC1=CC=C(S1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Azabicyclo[3.2.0]heptan-1-ylmethanol](/img/structure/B14902927.png)
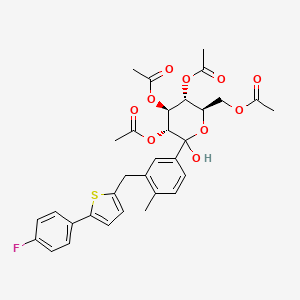
![tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14902933.png)
![5-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14902940.png)

